

Application Note: Analytical Methods for the Quantification of Dipentyl Adipate

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Compound of Interest		
Compound Name:	Dipentyl adipate	
Cat. No.:	B084547	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipentyl adipate (also known as diamyl adipate, CAS No. 14027-78-2) is a diester of adipic acid and pentanol.[1][2] It belongs to the family of adipate esters, which are primarily used as plasticizers to impart flexibility to polymers like polyvinyl chloride (PVC).[1] Adipate plasticizers are often considered alternatives to phthalates due to concerns about the potential endocrine-disrupting effects of some phthalate compounds. Given their use in materials that come into contact with food, pharmaceuticals, and consumer goods, there is a critical need for robust and sensitive analytical methods to quantify the migration of **Dipentyl adipate** into various matrices. This ensures product safety and regulatory compliance.

This document provides detailed protocols for the quantification of **Dipentyl adipate** using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on established methods for similar adipate esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly effective technique for the analysis of semi-volatile compounds like **Dipentyl adipate**. It offers excellent chromatographic separation and definitive identification based on



mass spectra. The following protocol is a comprehensive method developed for the analysis of adipate plasticizers in complex matrices.[3]

Experimental Protocol: GC-MS

- 2.1.1 Sample Preparation: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
- · Homogenization & Extraction:
 - Weigh a representative portion of the sample (e.g., 1-5 g of a food or polymer sample).
 - Homogenize the sample with a suitable solvent like acetonitrile or an acetonitrile/water mixture.[4]
 - For solid samples, perform solvent extraction by shaking or sonication for at least 30 minutes.
- Liquid-Liquid Extraction (for aqueous samples or extracts):
 - Add sodium chloride to the homogenate to induce phase separation ("salting out").[4]
 - Perform liquid-liquid extraction using a non-polar solvent such as hexane.
 - Collect the organic (hexane) layer. Dry it by passing it through anhydrous sodium sulfate.
 [4]
- Solvent Evaporation & Reconstitution:
 - Evaporate the solvent to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, precise volume of a suitable solvent like isooctane or ethyl acetate for GC-MS analysis.[4]
- Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
 - For complex matrices, an SPE cleanup step can improve data quality.
 - Condition an SPE cartridge (e.g., Oasis MAX) as per the manufacturer's instructions.[3]



- Load the reconstituted sample onto the cartridge.
- Wash the cartridge to remove interferences.
- Elute the target analyte (**Dipentyl adipate**) with an appropriate solvent.
- Evaporate the eluate and reconstitute in the final injection solvent.
- 2.1.2 Instrumental Analysis: GC-MS Parameters
- Gas Chromatograph: Agilent 7890A GC System or equivalent.[5]
- Mass Spectrometer: Agilent 5975C MSD, 7000B Triple Quadrupole GC/MS, or equivalent.[5]
- Column: Supelco SPB-35 (Poly(35% diphenyl/65% dimethyl siloxane)) or similar mid-polarity column (e.g., 30 m x 0.25 mm ID x 0.5 μm film thickness).[6]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[6]
- Injection Mode: Splitless or Split (e.g., 20:1), 1 μL injection volume.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 4 min.
 - Ramp 1: 20 °C/min to 130 °C, hold for 2 min.
 - Ramp 2: 20 °C/min to 220 °C, hold for 15.5 min.[6]
 - (Note: This program should be optimized for the specific instrument and column used.)
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.



- Acquisition Mode:
 - Full Scan: For initial identification (e.g., m/z 50-500).
 - Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For enhanced sensitivity and quantitative accuracy. Precursor and product ions for **Dipentyl adipate** must be determined by analyzing a pure standard. For other adipates, characteristic ions like m/z 129 are often used for quantification.[4]

GC-MS Workflow Diagram

Caption: Workflow for the quantification of **Dipentyl adipate** by GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

HPLC, particularly when coupled with mass spectrometry (LC-MS/MS), provides a powerful alternative for quantifying adipate esters, especially for samples that are not amenable to GC analysis or for analyzing their metabolites.[7][8] The following protocol outlines a reverse-phase HPLC method suitable for **Dipentyl adipate**.

Experimental Protocol: HPLC

3.1.1 Sample Preparation

Sample preparation can follow similar extraction and cleanup steps as described for GC-MS (Section 2.1.1). The final reconstitution solvent, however, must be compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).

- 3.1.2 Instrumental Analysis: HPLC-UV/MS Parameters
- HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[7]
- Detector: Diode Array Detector (DAD/UV) or a Triple Quadrupole Mass Spectrometer.
- Column: A reverse-phase C18 or C8 column (e.g., ZOBRAX Eclipse Plus RP-C8, 25 cm × 4.6 mm, 5 μm).[9]



- Mobile Phase:
 - A: Water (with 0.1% formic acid for MS compatibility or phosphoric acid for UV).[10]
 - B: Acetonitrile or Methanol.
- Elution Mode: Isocratic or Gradient. A typical gradient might be:
 - Start with 60% B, increase to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.[11]
 - (Note: The gradient should be optimized to ensure baseline separation of **Dipentyl** adipate from matrix components.)
- Flow Rate: 0.8 1.0 mL/min.[9][11]
- Column Temperature: 25 °C.[9][11]
- Injection Volume: 10-20 μL.[9]
- UV Detector Wavelength: 225 nm is a suitable wavelength for detecting the ester carbonyl group.[11]
- MS/MS Parameters (if used):
 - Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - Mode: Positive Ion Mode.
 - Acquisition: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a standard of **Dipentyl adipate**.

HPLC Workflow Diagram

Caption: Workflow for the quantification of **Dipentyl adipate** by HPLC.

Method Performance Data for Adipate Esters



While specific quantitative data for **Dipentyl adipate** is not widely published, performance metrics from validated methods for other adipate esters provide a strong indication of expected performance. The following table summarizes key validation parameters from relevant studies.

Analyte	Method	Linearity (Correlati on Coefficie nt, R²)	Limit of Quantific ation (LOQ)	Recovery (%)	Matrix	Referenc e
Adipate Plasticizers (general)	GC-MS	> 0.998 (5- 1000 ng/g)	Not Specified	83.6 - 118.5	Ham Sausage	[3]
Di-n-butyl adipate (DnBA) Metabolites	online- SPE-LC- MS/MS	Not Specified	0.05 - 0.5 μg/L	93 - 107	Human Urine	[8]
Bis(2- ethylhexyl) adipate (DEHA)	GC-MS/MS	> 0.999 (5- 500 ng/g)	54.1 - 76.3 ng/g	91.8 - 122	Medical Infusion Sets	
Bis(2- ethylhexyl) adipate (DEHA)	GC-MS/MS	Not Specified	0.11 - 1.84 μg/kg	Not Specified	Maize Tortilla	[4]

Conclusion

The quantification of **Dipentyl adipate** can be reliably achieved using standard analytical instrumentation common in research and quality control laboratories. Both GC-MS and HPLC-based methods offer the required sensitivity and selectivity for trace-level analysis. The provided protocols, derived from established methods for structurally similar adipate esters, serve as a robust starting point for method development and validation.[3][8] For quantitative analysis, it is essential to use a certified reference standard of **Dipentyl adipate** to establish instrument calibration and determine specific parameters such as retention time and mass



spectral fragmentation patterns. Proper sample preparation, including extraction and cleanup, is critical for achieving accurate and precise results, especially in complex matrices.[3]

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